4,4-Dimethyl-3-oxo-2-(pyridin-2-yl)pentanenitrile
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Overview
Description
4,4-Dimethyl-3-oxo-2-(pyridin-2-yl)pentanenitrile is an organic compound with the molecular formula C12H14N2O It is characterized by a pyridine ring attached to a pentanenitrile chain, which includes a ketone and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-3-oxo-2-(pyridin-2-yl)pentanenitrile typically involves the reaction of pyridine derivatives with nitriles under specific conditions. One common method involves the use of a pyridine-2-carboxaldehyde derivative, which undergoes a condensation reaction with a nitrile in the presence of a base. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for yield and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-3-oxo-2-(pyridin-2-yl)pentanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives, including amides and esters.
Scientific Research Applications
4,4-Dimethyl-3-oxo-2-(pyridin-2-yl)pentanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-3-oxo-2-(pyridin-2-yl)pentanenitrile involves its interaction with specific molecular targets. The pyridine ring can participate in π-π stacking interactions, while the nitrile and ketone groups can form hydrogen bonds with biological molecules. These interactions can influence enzyme activity, receptor binding, and other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethyl-3-oxo-2-(pyridin-3-yl)pentanenitrile: Similar structure but with the pyridine ring attached at a different position.
4,4-Dimethyl-3-oxopentanenitrile: Lacks the pyridine ring, making it less versatile in certain applications.
Uniqueness
4,4-Dimethyl-3-oxo-2-(pyridin-2-yl)pentanenitrile is unique due to the presence of both a pyridine ring and a nitrile group, which allows for a wide range of chemical reactions and interactions. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4,4-dimethyl-3-oxo-2-pyridin-2-ylpentanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-12(2,3)11(15)9(8-13)10-6-4-5-7-14-10/h4-7,9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVVSAEXOCUINMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(C#N)C1=CC=CC=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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